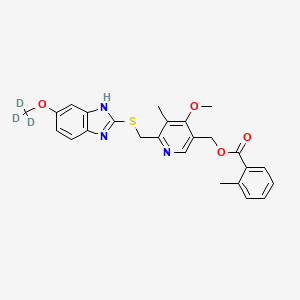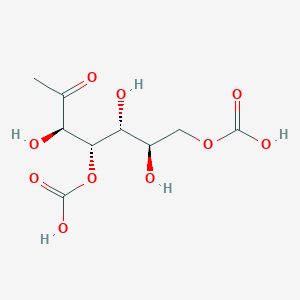
3,6-DI-O-Carboxymethyl-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-DI-O-Carboxymethyl-D-glucose:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DI-O-Carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective carboxymethylation at the 3rd and 6th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 3,6-DI-O-Carboxymethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl groups to hydroxymethyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3,6-DI-O-Carboxymethyl-D-glucose is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized for studying carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of carboxymethylated sugars in biological systems .
Medicine: It is also explored for its role in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products .
作用機序
The mechanism of action of 3,6-DI-O-Carboxymethyl-D-glucose involves its interaction with specific molecular targets and pathways. The carboxymethyl groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. It can bind to enzymes and receptors, modulating their activity and influencing metabolic pathways .
類似化合物との比較
- 2,3,6-Tri-O-Carboxymethyl-D-glucose
- Carboxymethyl cellulose
- Carboxymethyl dextran
Comparison: 3,6-DI-O-Carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,3,6-Tri-O-Carboxymethyl-D-glucose, it has fewer carboxymethyl groups, resulting in different solubility and reactivity profiles. Carboxymethyl cellulose and carboxymethyl dextran are larger polysaccharides with multiple carboxymethyl groups, making them suitable for different applications such as viscosity modifiers and drug carriers .
特性
分子式 |
C9H14O10 |
|---|---|
分子量 |
282.20 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-1-carboxyoxy-2,3,5-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate |
InChI |
InChI=1S/C9H14O10/c1-3(10)5(12)7(19-9(16)17)6(13)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5+,6-,7-/m1/s1 |
InChIキー |
XVJLHHZGZREKKG-XZBKPIIZSA-N |
異性体SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)O |
正規SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


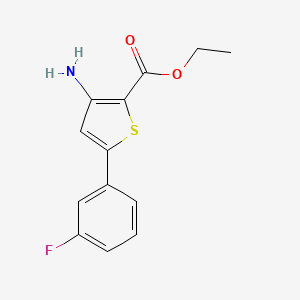
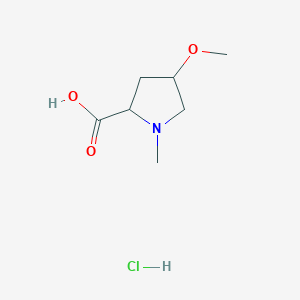
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)
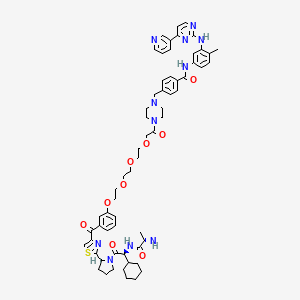

![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

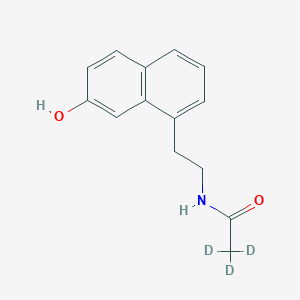
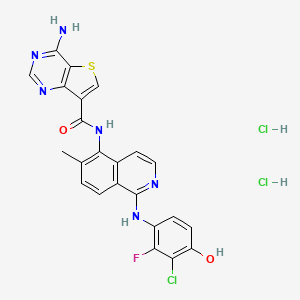
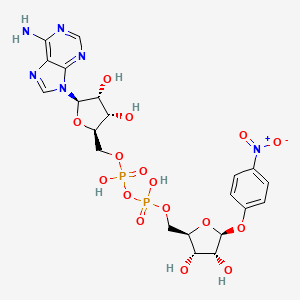
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
